molecular formula C5H14SSi B094172 2-(Trimethylsilyl)ethanethiol CAS No. 18143-30-1

2-(Trimethylsilyl)ethanethiol

Cat. No. B094172
CAS RN: 18143-30-1
M. Wt: 134.32 g/mol
InChI Key: BCOLNMGFOWHFNI-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethanethiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This thiol derivative is commonly used as a reagent in organic synthesis and has been found to exhibit promising biological activity. In

Scientific Research Applications

  • Synthesis and Interconversions : 2-(Trimethylsilyl)ethanethiol and its derivatives have been synthesized and used to explore standard organosulfur transformations, providing insight into the compatibility of the 2-(trimethylsilyl)ethyl sulfur moiety with these transformations (Schwan, Brillon, & Dufault, 1994).

  • Potential in Synthesis : The presence of sulfur and silicon on adjacent carbon atoms in 2-(Trimethylsilyl)ethyl sulfides, sulfones, sulfoxides, and sulfonamido derivatives makes them useful for preparing various sulfur or non-sulfur, silicon or non-silicon derivatives, demonstrating their versatility in synthetic chemistry (Chambert, Désiré, & Décout, 2002).

  • Ammonia Equivalent in Palladium-Catalyzed Amination : 2-(Trimethylsilyl)ethanesulfonyl amide, a derivative of this compound, has been used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, facilitating the preparation of anilines and anilines with sensitive functional groups (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008).

  • Carboxyl Protecting Group in Synthesis : The use of 2-(Trimethylsilyl)ethyl esters as carboxyl protecting groups has been demonstrated in the synthesis of curvularin, a mold metabolite, showcasing its role in selective chemical transformations (Gerlach, 1977).

  • Artifact Formation in Steroid Analysis : In doping analysis, the use of this compound in the silylation of steroids has been observed to lead to artifact formation, providing insights into the mechanisms of silylation and associated side reactions (van de Kerkhof et al., 2002).

  • Alcohol Equivalent in Copper-Catalyzed Coupling : 2-(Trimethylsilyl)ethanol, a related compound, has been used as an alcohol equivalent for copper-catalyzed coupling of aryl iodides, enabling the preparation of substituted phenols and phenols with sensitive functional groups (Dibakar et al., 2011).

  • Conversion into Thioesters : 2-(Trimethylsilyl)ethyl sulfides have been converted into thioesters, highlighting their use as sulfhydryl protective groups in organic syntheses (Grundberg, Andergran, & Nilsson, 1999).

Mechanism of Action

Target of Action

2-(Trimethylsilyl)ethanethiol is a chemical compound with the linear formula (CH3)3SiCH2CH2SH . It is primarily used as a protecting reagent for carboxyl and phosphate groups . The primary targets of this compound are therefore carboxyl and phosphate groups in various biochemical reactions.

Mode of Action

The compound acts by attaching to carboxyl and phosphate groups, thereby protecting these functional groups from unwanted reactions during a synthesis process . This interaction results in the formation of Teoc-protected amines via alcoholysis of the corresponding isocyanates .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of teoc-protected amines . This suggests that it may be involved in various biochemical pathways where amine protection is required.

Result of Action

The primary result of the action of this compound is the protection of carboxyl and phosphate groups, allowing for controlled reactions in biochemical syntheses . This leads to the successful production of Teoc-protected amines .

Action Environment

The efficacy and stability of this compound are likely to be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical compounds. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat. Furthermore, it is classified as a flammable liquid , indicating that it should be kept away from open flames or hot surfaces .

Safety and Hazards

The thiol possesses a strong unpleasant aroma that combines the characteristic olfactory features of thiol and low molecular weight silane. As a thiol, the reagent is incompatible with oxygen, base, and common oxidants . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

2-(Trimethylsilyl)ethanethiol showed improved chemical stability of LPSCl in a dry oxygen atmosphere, thus suppressing the degradation of LPSCl in dry air. This suggests that this compound is promising in terms of an industrial cell assembly process .

properties

IUPAC Name

2-trimethylsilylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14SSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOLNMGFOWHFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171139
Record name 2-(Trimethylsilyl)ethanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18143-30-1
Record name 2-(Trimethylsilyl)ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18143-30-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trimethylsilyl)ethanethiol
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Record name 2-(Trimethylsilyl)ethanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilyl)ethanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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